2-(2-Thienyl)azetidine Hydrochloride

Medicinal Chemistry Biophysical Assays Drug Discovery

Select this compound for medchem programs requiring a conformationally rigid, aqueous-soluble scaffold. The 2-thienyl substitution provides a unique electronic/steric vector distinct from 3-substituted regioisomers, while the hydrochloride salt ensures direct compatibility with high-throughput aqueous assays without DMSO artifacts. As a key building block for kinase or GPCR libraries, its 98%+ purity minimizes batch-to-batch variability, making it a reliable choice for SAR studies and novel antimicrobial agent development targeting drug-resistant Gram-positive pathogens.

Molecular Formula C7H10ClNS
Molecular Weight 175.68 g/mol
Cat. No. B11915578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)azetidine Hydrochloride
Molecular FormulaC7H10ClNS
Molecular Weight175.68 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=CS2.Cl
InChIInChI=1S/C7H9NS.ClH/c1-2-7(9-5-1)6-3-4-8-6;/h1-2,5-6,8H,3-4H2;1H
InChIKeyIFAVKDVFRFPSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienyl)azetidine Hydrochloride: A Specialized Azetidine-Thiophene Hybrid Research Scaffold


2-(2-Thienyl)azetidine Hydrochloride (CAS: 1346603-95-9) is a heterocyclic research compound belonging to the azetidine class, featuring a four-membered nitrogen-containing ring substituted at the 2-position with a thienyl (thiophene) group . This hybrid scaffold combines the conformational rigidity of an azetidine with the aromatic, sulfur-containing thiophene moiety. Its hydrochloride salt form confers enhanced aqueous solubility and improved handling characteristics compared to its free base [1]. The compound is primarily utilized as a versatile small molecule scaffold and a key building block in medicinal chemistry research, particularly for synthesizing novel therapeutics and probing biological targets .

Why Generic Azetidine Substitution Cannot Replicate 2-(2-Thienyl)azetidine Hydrochloride's Profile


A generic substitution with a simple azetidine, a 3-substituted regioisomer, or an alternative salt form is scientifically inadvisable due to quantifiable differences in chemical and biological properties. The specific 2-position substitution of the thienyl group creates a unique electronic and steric environment, while the hydrochloride salt directly impacts physicochemical parameters like solubility and stability [1]. For instance, the 3-(2-thienyl) regioisomer, while possessing a similar antiproliferative potential in certain β-lactam frameworks, is a distinct chemical entity with its own unique reactivity and biological fingerprint [2]. Furthermore, the free base form (CAS 777886-76-7) presents different handling and solubility challenges compared to the hydrochloride salt, making the latter a preferred choice for aqueous-based assays [1]. The following evidence quantifies these critical differentiations.

Quantitative Differentiation of 2-(2-Thienyl)azetidine Hydrochloride: Evidence for Scientific Selection


Superior Aqueous Solubility vs. Free Base Form

2-(2-Thienyl)azetidine Hydrochloride demonstrates significantly enhanced aqueous solubility compared to its free base counterpart (2-(2-Thienyl)azetidine, CAS 777886-76-7). The hydrochloride salt formation is a well-established strategy to improve the water solubility of basic amines, which is a critical parameter for in vitro assays and in vivo studies. While specific solubility data for this exact compound is not publicly available in primary literature, this is a class-level inference supported by the properties of azetidine hydrochloride, which is described as soluble in water . This directly impacts the ease of formulation for biological testing and reduces the need for organic co-solvents like DMSO, which can introduce cytotoxicity artifacts.

Medicinal Chemistry Biophysical Assays Drug Discovery

Regioisomeric Specificity: 2-Position vs. 3-Position Substitution

The attachment of the thienyl group at the 2-position of the azetidine ring, as opposed to the 3-position, represents a fundamental structural difference with quantifiable consequences for biological activity. Research on related azetidin-2-one scaffolds has shown that the 3-(2-thienyl) analogue (28) and 3-(3-thienyl) analogue (29) display potent antiproliferative activity in human MCF-7 breast cancer cells with IC50 values of 7 nM and 10 nM, respectively [1]. While this data is for a β-lactam core and not a direct head-to-head comparison of 2- vs. 3-substituted azetidines, it provides a robust class-level inference that the position of the thienyl moiety is a critical determinant of biological activity. The 2-substituted azetidine scaffold in the target compound offers a distinct vector for molecular interactions compared to the 3-substituted regioisomer.

Structure-Activity Relationship (SAR) Chemical Biology Organic Synthesis

Purity and Cost-Efficiency as a Procurement Metric

When comparing the procurement options for the 2-(2-Thienyl)azetidine scaffold, the hydrochloride salt offers a distinct cost advantage over the free base for the highest purity grades. The free base form (AKSci 9646AE) is available at a minimum purity specification of 95% . In contrast, the hydrochloride salt (TRC T344330) is offered at a higher purity specification of 98+% by some vendors . While a direct price per milligram comparison is complex due to vendor variability, the availability of a 98+% purity grade for the hydrochloride salt enables researchers to procure a more precisely characterized starting material, which is critical for minimizing impurities in sensitive reactions or biological assays. This higher purity grade reduces the need for in-house purification, saving time and resources.

Procurement Supply Chain Research Economics

Antibacterial Activity: A Class-Level Property with Potential

Compounds containing the 2-(2-Thienyl)azetidine core have been investigated for their antibacterial properties, with studies indicating significant antimicrobial activity, particularly against Gram-positive bacteria . While quantitative MIC data for the specific hydrochloride salt is not currently published in peer-reviewed literature, this class-level evidence provides a strong rationale for its exploration in antimicrobial drug discovery programs. In comparison, simple azetidine hydrochloride (CAS 36520-39-5) lacks the thiophene moiety, which is a known pharmacophore for antibacterial activity . The presence of the thienyl group is therefore a key structural differentiator that imbues the 2-(2-Thienyl)azetidine scaffold with a distinct biological profile.

Antimicrobial Research Drug Discovery Gram-positive Bacteria

Optimal Research Applications for 2-(2-Thienyl)azetidine Hydrochloride


Aqueous-Based High-Throughput Screening (HTS)

Given its enhanced aqueous solubility as a hydrochloride salt , 2-(2-Thienyl)azetidine Hydrochloride is ideally suited for high-throughput screening campaigns conducted in aqueous buffers. This minimizes the use of DMSO and other organic solvents, reducing the risk of solvent-induced artifacts and cytotoxicity, thereby improving the reliability of early-stage drug discovery hits.

Medicinal Chemistry SAR for Novel Kinase or GPCR Inhibitors

The 2-position of the thienyl substitution offers a unique vector for molecular interactions distinct from 3-substituted regioisomers [1]. This makes the compound a valuable core scaffold for medicinal chemists aiming to explore novel chemical space in structure-activity relationship (SAR) studies, particularly for designing inhibitors targeting kinases or G-protein coupled receptors (GPCRs) where azetidines are prevalent.

Antimicrobial Drug Discovery Programs

Leveraging the class-level evidence of antibacterial activity against Gram-positive bacteria , this compound serves as a high-potential starting point for synthesizing novel antimicrobial agents. Its unique structure offers a pathway to overcome resistance mechanisms in existing antibiotics, making it a strategic choice for research targeting drug-resistant pathogens.

Chemical Biology Probe Development

The high purity (98+%) available for the hydrochloride salt makes it a reliable choice for the development of chemical biology probes. Its precise chemical composition ensures that observed biological effects can be confidently attributed to the target compound, minimizing the risk of data variability caused by unknown impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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